molecular formula C11H13IO B8393118 4,4-Dimethyl-8-iodochroman

4,4-Dimethyl-8-iodochroman

Cat. No.: B8393118
M. Wt: 288.12 g/mol
InChI Key: XNIXQJDWANGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-8-iodochroman is a substituted chroman derivative featuring an iodine atom at the 8-position and two methyl groups at the 4-position of the chroman backbone. Chromans are heterocyclic compounds containing an oxygen atom in a fused benzene ring system, often studied for their pharmacological and synthetic utility.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

8-iodo-4,4-dimethyl-2,3-dihydrochromene

InChI

InChI=1S/C11H13IO/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3

InChI Key

XNIXQJDWANGQKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC=C2I)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4,4-Dimethyl-8-iodochroman and its analogs:

Compound Name Molecular Formula Substituents Purity Storage Conditions Applications
This compound C${11}$H${13}$IO 8-Iodo, 4,4-dimethyl Not specified Not available Likely intermediate/research chemical (inferred)
8-Bromochroman-4-one C$9$H$7$BrO$_2$ 8-Bromo, 4-keto 95+% Standard Research chemical (e.g., halogenation studies)
6-Acetyl-4,4-dimethylthiochroman-d8 C${13}$H$8$D$_8$OS 6-Acetyl, 4,4-dimethyl, sulfur heteroatom, deuterated 98% 2–8°C, protected from light Intermediate for labeled heteroarotinoids
Key Observations:

Halogen Substitution :

  • The iodine atom in this compound confers higher molecular weight and polarizability compared to bromine in 8-Bromochroman-4-one. Iodine’s larger atomic radius may enhance reactivity in electrophilic substitution or cross-coupling reactions.
  • Bromine’s smaller size and higher electronegativity (compared to iodine) in 8-Bromochroman-4-one likely result in different electronic effects on the aromatic ring .

Functional Groups: The absence of a ketone group in this compound distinguishes it from 8-Bromochroman-4-one, which features a 4-keto group.

Heteroatom and Isotope Variations :

  • 6-Acetyl-4,4-dimethylthiochroman-d8 replaces oxygen with sulfur in the heterocyclic ring, altering electronic properties (e.g., reduced ring strain, lower electronegativity) and solubility. Its deuterated acetyl group suggests use in isotopic tracing or metabolic studies .

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